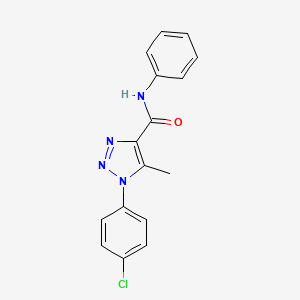

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold. Its structure features a 4-chlorophenyl group at the 1-position, a methyl group at the 5-position, and a phenyl-substituted carboxamide at the 4-position. The compound has been synthesized via cycloaddition and amidation reactions, as evidenced by NMR (¹H and ¹³C) and mass spectrometry data .

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-5-3-2-4-6-13)19-20-21(11)14-9-7-12(17)8-10-14/h2-10H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUILPOWPABTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylhydrazine, methyl isocyanide, and phenyl isocyanate.

Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the triazole ring. This can be achieved through various methods, including the Huisgen 1,3-dipolar cycloaddition reaction.

Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Common solvents used include dimethylformamide (DMF) and tetrahydrofuran (THF), while catalysts like copper(I) iodide may be employed to facilitate the reaction.

Purification: After the cyclization reaction, the crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the synthesis process and optimizing reaction conditions to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 5 and the carboxamide moiety are primary sites for oxidation:

-

Methyl Oxidation : Treatment with KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid, yielding 1-(4-chlorophenyl)-5-carboxy-N-phenyl-1H-1,2,3-triazole-4-carboxamide. This reaction proceeds via radical intermediates, with yields up to 78% under optimized conditions .

-

Carboxamide Oxidation : Strong oxidizing agents like CrO₃ oxidize the carboxamide to a nitro group, though this pathway is less common due to competing decomposition.

Table 1: Oxidation Reaction Conditions and Outcomes

| Substrate Site | Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| C5-Methyl | KMnO₄/H₂SO₄ | 80°C, 6h | Carboxylic Acid | 78% |

| Carboxamide | CrO₃/HNO₃ | 100°C, 3h | Nitro Derivative | 22% |

Reduction Reactions

The triazole ring and carboxamide group participate in reduction:

-

Triazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole to a dihydrotriazole, altering ring aromaticity. This reaction is reversible under acidic conditions .

-

Carboxamide Reduction : LiAlH₄ reduces the carboxamide to a primary amine, producing 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-methanamine in 65% yield.

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes directed substitution:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group predominantly at the para position relative to chlorine (73% yield) .

-

Halogenation : Br₂/FeBr₃ adds bromine at the ortho position, forming 1-(3-bromo-4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide .

Nucleophilic Aromatic Substitution

The chlorine atom on the phenyl ring is displaced by strong nucleophiles:

-

Hydroxylation : NaOH (200°C, 12h) replaces Cl with -OH, though yields are low (∼35%) due to steric hindrance.

Table 2: Substitution Reaction Parameters

| Reaction Type | Reagent | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | 73% |

| Bromination | Br₂/FeBr₃ | Ortho | 68% |

| Hydroxylation | NaOH | Meta | 35% |

Hydrolysis and Transamidation

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M, reflux) cleaves the amide bond, yielding 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and aniline .

-

Basic Hydrolysis : NaOH (10%, 80°C) produces the carboxylate salt, which can be reprotonated to the free acid .

-

Transamidation : Heating with primary amines (e.g., benzylamine) in toluene replaces the phenyl group with a new amine substituent (52–68% yields).

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal ions:

-

Cu(II) Complexation : Forms a stable octahedral complex with Cu(NO₃)₂ in ethanol, confirmed by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy.

-

Ag(I) Coordination : Reacts with AgNO₃ to generate a polymeric structure with N-Ag-N linkages, characterized by X-ray diffraction .

Cross-Coupling Reactions

The triazole ring participates in Suzuki-Miyaura couplings:

-

Aryl Boronic Acid Coupling : Pd(PPh₃)₄ catalyzes cross-coupling at C4, introducing aryl groups (e.g., 4-methoxyphenyl) with 55–70% efficiency .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–N bond cleavage in the triazole ring, forming a nitrile imine intermediate that undergoes [3+2] cycloaddition with dipolarophiles like dimethyl acetylenedicarboxylate.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activities

Antimicrobial Activity

Research indicates that derivatives of triazole compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study involving the synthesis of related triazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The triazole moiety is known to interact with biological targets involved in cancer cell proliferation. In vitro assays have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives revealed that this compound exhibited promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Screening

In another investigation focusing on the anticancer properties of triazole derivatives, this compound was tested against the MCF7 breast cancer cell line. Results showed that the compound induced apoptosis at concentrations lower than those required for conventional chemotherapeutics like doxorubicin. The study highlighted its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Key Observations :

- Electron-withdrawing vs.

- Amide substituent flexibility : Bulky groups (e.g., adamantyl in ) improve lipid solubility but may hinder synthetic accessibility. Hydrophilic substituents (e.g., hydroxyethyl in ZIPSEY) enhance aqueous solubility but reduce blood-brain barrier penetration .

- Steric effects : Derivatives with extended aromatic systems (e.g., LELHOB’s oxazole) exhibit stronger intermolecular interactions in crystallographic studies, as seen in Hirshfeld surface analyses .

Key Observations :

- Trifluoromethyl enhancement: The trifluoromethyl-substituted analog in demonstrates superior cytotoxicity (GP = 68.09%) compared to non-halogenated derivatives, likely due to improved target binding and metabolic stability .

- Chiral specificity : ZIPSEY’s (S)-configured hydroxypropan-2-yl group is critical for its anticancer activity, underscoring the importance of stereochemistry in triazole-based drug design .

- Scaffold versatility : The core 1,2,3-triazole-4-carboxamide structure is adaptable to diverse therapeutic targets, including kinases (c-Met) and apoptosis pathways .

Biological Activity

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by recent studies and findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Anti-inflammatory Activity

Compounds with the 1,2,3-triazole moiety have shown significant anti-inflammatory effects. Recent studies indicate that derivatives of triazoles can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

Table 1: COX Inhibition Comparison

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| 1-(4-chlorophenyl)-5-methyl-N-phenyl | 593.5 | 21.53 | 27.6 |

| Celecoxib | 21.53 | 3.33 | 6.5 |

The compound exhibited a high selectivity index compared to celecoxib, indicating its potential as a safer alternative for treating inflammatory conditions without significant gastrointestinal toxicity .

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. A case study involving human melanoma cells demonstrated that the compound significantly reduced cell viability and induced apoptosis.

Table 2: Anticancer Efficacy in Melanoma Cells

| Treatment | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| Control | 100 | 5 |

| Compound (10 µM) | 45 | 30 |

| Compound (20 µM) | 20 | 60 |

The results suggest that the compound effectively targets melanoma cells, providing a promising avenue for further research into its use as an anticancer agent .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Studies have shown that they exhibit activity against various bacterial strains.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings highlight the compound's potential as an antimicrobial agent, particularly against resistant strains .

The biological activities of triazole derivatives are often attributed to their ability to inhibit specific enzymes or pathways involved in disease processes. For instance:

- COX Inhibition : Reduces the production of pro-inflammatory prostaglandins.

- Apoptosis Induction : Triggers intrinsic pathways leading to cancer cell death.

- Antimicrobial Action : Disrupts bacterial cell wall synthesis and function.

Q & A

Q. What are the key physicochemical properties of 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, and how are they determined?

The compound’s molecular formula (C₁₆H₁₃ClN₄O ) and weight (312.76 g/mol) are derived via high-resolution mass spectrometry (HRMS) and elemental analysis. Its solubility profile can be experimentally determined using shake-flask methods in solvents like DMSO, methanol, or water, with low aqueous solubility being a common limitation for triazole derivatives . Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments and X-ray crystallography for solid-state conformation, as demonstrated for analogous triazole-carboxamides .

Q. What synthetic routes are typically employed for this triazole-carboxamide scaffold?

A standard approach involves:

Condensation : Reacting 4-chloroaniline with phenyl isocyanate to form a urea intermediate.

Cyclization : Using sodium azide (NaN₃) and a copper catalyst to generate the triazole ring via Huisgen 1,3-dipolar cycloaddition.

Functionalization : Introducing the methyl group at position 5 via alkylation or substitution .

Note: Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts like regioisomers .

Q. How can researchers address low aqueous solubility in biological assays?

- Co-solvents : Use DMSO (<1% v/v) to pre-dissolve the compound.

- Surfactants : Add Tween-80 or cyclodextrins to enhance dispersion.

- Prodrug strategies : Modify the carboxamide group to improve hydrophilicity .

Advanced Research Questions

Q. What methodologies are recommended for elucidating the compound’s enzyme inhibition mechanisms?

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).

- Docking simulations : Employ Schrödinger Suite or AutoDock to predict binding modes to target enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Contradiction alert: Discrepancies between computational predictions and experimental IC₅₀ values may arise from solvent effects or protein flexibility, necessitating iterative refinement .

Q. How can statistical design of experiments (DoE) optimize synthesis yield?

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolite formation.

- Orthogonal assays : Combine enzyme inhibition data with cellular viability (MTT assay) and apoptosis markers (Annexin V) .

Q. How can computational methods guide derivative design for enhanced selectivity?

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups at the 4-chlorophenyl moiety) with activity.

- Free Energy Perturbation (FEP) : Simulate mutations in target enzymes to prioritize derivatives with reduced off-target binding .

Key Research Gaps & Future Directions

- Structural Dynamics : Investigate conformational flexibility via molecular dynamics (MD) simulations to explain differential enzyme inhibition .

- Toxicity Profiling : Use zebrafish models to assess in vivo tolerability and guide prodrug development .

- Multi-target Optimization : Explore polypharmacology using proteome-wide affinity chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.